2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-4-10(3-2-9(8)5-14)13-7-11-6-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUHMJFAQLMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=NC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249784-25-5 | |
| Record name | 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis through modulation of apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 22.5 |
| HCT-116 | 19.0 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Research has shown that derivatives of this compound are effective against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
Material Science Applications
Coordination Polymers and Metal-Organic Frameworks
Due to its ability to coordinate with metal ions, this compound can be utilized in the design of coordination polymers and metal-organic frameworks (MOFs). These materials are important in various applications including catalysis, gas storage, and separation processes .
Organic Synthesis Applications
As an intermediate in organic synthesis, this compound serves as a building block for creating more complex organic molecules. It can be involved in reactions such as nucleophilic substitutions and condensation reactions due to the reactivity of the aldehyde group .
Case Study 1: Anticancer Activity
A study evaluated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation effectively at low concentrations. This study highlights the potential for further development into therapeutic agents targeting specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited MIC values comparable to established antibiotics. This suggests that these compounds could be developed into new treatments for infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to form strong interactions with biological targets, which can be exploited in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Lacks the methyl group, which can affect its reactivity and biological activity.
2-Methyl-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Contains a different triazole isomer, which can lead to different chemical and biological properties.
2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid:
Uniqueness
2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both the methyl group and the 1H-1,2,4-triazol-1-yl group, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzaldehyde moiety substituted with a triazole ring, contributing to its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. For instance, a related study highlighted the synthesis and evaluation of triazole derivatives that showed promising antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were noted for their ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-231 | 74 | Induction of mitotic catastrophe |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. Research indicates that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown effectiveness against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-4-(triazole) | Staphylococcus aureus | 32 µg/mL |
| 2-Methyl-4-(triazole) | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory activities of triazole derivatives are well-documented. Studies have shown that these compounds can inhibit cytokine release in peripheral blood mononuclear cells (PBMCs), suggesting their potential as anti-inflammatory agents. For instance, compounds derived from the triazole scaffold demonstrated inhibition of TNF-α and IL-6 production in stimulated PBMC cultures .
Table 3: Cytokine Inhibition by Triazole Derivatives
| Compound | Cytokine Inhibition | Concentration Tested (µg/mL) |
|---|---|---|
| Compound C | TNF-α | 25 |
| Compound D | IL-6 | 50 |
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of triazole derivatives for their anticancer effects on breast cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced antiproliferative activity.
- Infection Management : Clinical trials involving triazole derivatives have shown promise in treating infections caused by resistant bacterial strains, underscoring their potential role in antibiotic therapy.
Q & A
Q. What are the established synthetic routes for 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. A general method for analogous triazole-substituted benzaldehydes involves reacting a substituted benzaldehyde (e.g., 4-fluoro-2-methylbenzaldehyde) with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~90–120°C) under inert atmosphere . For regioselective triazole substitution, microwave-assisted synthesis or catalytic systems (e.g., tetramethylammonium bromide) may enhance reaction efficiency . Post-synthesis purification often employs column chromatography (EtOAc/MeOH with triethylamine) or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, triazole ring protons at 7.5–8.5 ppm) .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL-97) is widely used for refinement .
- HPLC-MS : To assess purity (>95%) and molecular ion verification (expected [M+H]+ at m/z 203.26) .
Q. What are the primary chemical reactions involving the aldehyde and triazole moieties of this compound?
- Aldehyde Reactivity : Forms hydrazones with hydrazines (e.g., for Schiff base synthesis) or undergoes condensation with amines to generate imines .
- Triazole Reactivity : Participates in Huisgen cycloadditions (click chemistry) with alkynes or acts as a hydrogen-bond acceptor in coordination chemistry .
Advanced Research Questions
Q. How does steric hindrance from the methyl group influence regioselectivity in subsequent derivatization reactions?
The methyl group at the 2-position creates steric constraints, directing electrophilic substitution to the para-position of the triazole ring. Computational modeling (DFT) can predict reaction sites, while experimental validation via substituent tracking (e.g., isotopic labeling or NOESY NMR) clarifies regiochemical outcomes .
Q. What strategies mitigate instability of the aldehyde group during long-term storage or under reaction conditions?
- Stabilization : Store under inert gas (N₂/Ar) at −20°C with desiccants.
- In Situ Generation : Use protected forms (e.g., acetals) during synthesis, followed by deprotection .
- Kinetic Control : Optimize reaction temperatures and solvent polarity (e.g., DMF or THF) to minimize aldehyde oxidation .
Q. How does this compound compare to structurally similar triazole derivatives in biological activity?
Compared to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS 433920-89-9), the methyl substituent enhances lipophilicity (logP ~1.8 vs. 1.5), potentially improving membrane permeability in antifungal assays . However, reduced electronegativity may lower binding affinity to cytochrome P450 enzymes compared to fluconazole derivatives .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 or bacterial efflux pumps .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over nanosecond timescales .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
